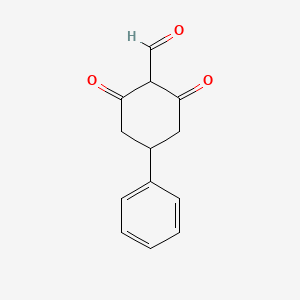
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C13H12O3 It is characterized by a cyclohexane ring substituted with a phenyl group and two oxo groups at positions 2 and 6, along with an aldehyde group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with cyclohexanone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2,6-Dioxo-4-phenylcyclohexane-1-carboxylic acid.
Reduction: 2,6-Dioxo-4-phenylcyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dioxo-4-methylcyclohexane-1-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.
2,6-Dioxo-4-ethylcyclohexane-1-carbaldehyde: Similar structure but with an ethyl group instead of a phenyl group.
2,6-Dioxo-4-isopropylcyclohexane-1-carbaldehyde: Similar structure but with an isopropyl group instead of a phenyl group.
Uniqueness
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
131248-67-4 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
2,6-dioxo-4-phenylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c14-8-11-12(15)6-10(7-13(11)16)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
Clave InChI |
ZGTZMJDFXLGUAX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C(C1=O)C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


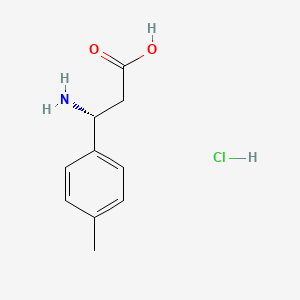
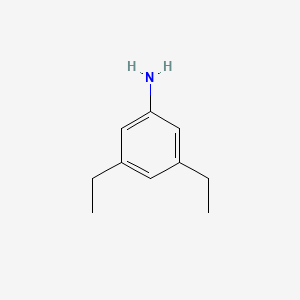
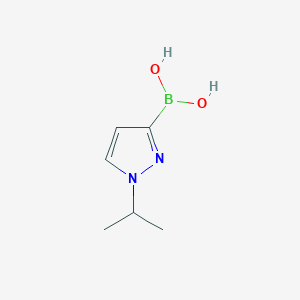
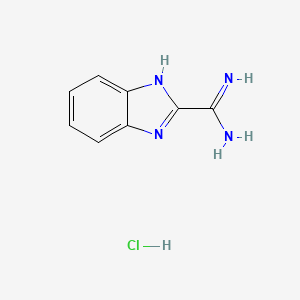


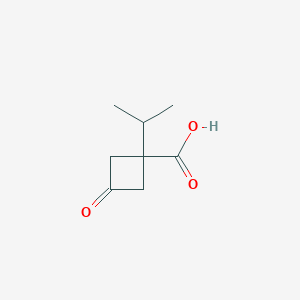
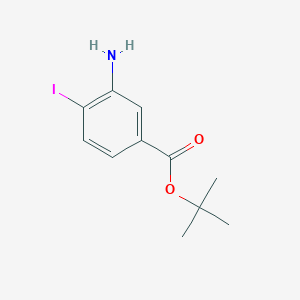
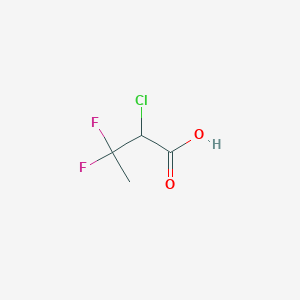
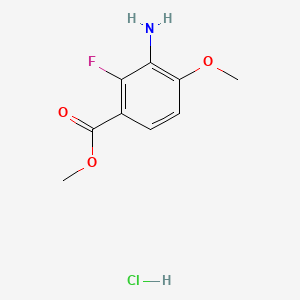
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
